C-9 Absolute Configuration by Modified Mosher's Method
Matsunami et al. (2010) revised the absolute stereochemistry of both blumenol C glucoside and byzantionoside B using the modified Mosher's method on enzymatically prepared aglycones. Blumenol C glucoside was reassigned as (6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside, while 9-epi-blumenol C β-D-glucopyranoside (byzantionoside B) was confirmed as the (6R,9R) epimer [1]. This revision corrected earlier literature that had misassigned the C-9 configuration. The empirical rule established from ¹³C NMR data provides a reliable spectroscopic method to distinguish C-9 epimers of 9-hydroxymegastigmane 9-O-β-D-glucopyranosides without requiring repeated Mosher's analysis [1].
| Evidence Dimension | Absolute configuration at C-9 of the aglycone |
|---|---|
| Target Compound Data | (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside |
| Comparator Or Baseline | Blumenol C glucoside: (6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside |
| Quantified Difference | Opposite configuration at C-9 chiral center (R vs. S); aglycone optical rotation [α]D²² +112.5° (c 0.52) for the 9R epimer |
| Conditions | Modified Mosher's method applied to aglycones obtained by enzymatic hydrolysis with β-glucosidase; CD spectroscopy (positive Cotton effect at 328 nm for 6R); ¹³C NMR in CD₃OD |
Why This Matters
Procurement of the incorrect epimer invalidates stereochemical integrity in any receptor-binding, enzymatic, or pharmacological study, as C-9 configuration governs the three-dimensional presentation of the entire glycosylated molecule.
- [1] Matsunami K, Otsuka H, Takeda Y. Structural revisions of blumenol C glucoside and byzantionoside B. Chem Pharm Bull (Tokyo). 2010;58(3):438-441. doi:10.1248/cpb.58.438. View Source
